

Captan-d6: An In-depth Technical Guide for Researchers

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of **Captan-d6**, a deuterated analog of the fungicide Captan. This document is intended to serve as a core resource for researchers utilizing **Captan-d6** in analytical and metabolic studies. Included are key physicochemical data, generalized experimental protocols for its application as an internal standard, and visual representations of its metabolic fate and analytical workflow.

Physicochemical Properties

Captan-d6, with the formal name 2-((trichloromethyl)thio)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-4,4,5,6,7,7-d6, is primarily utilized as an internal standard for the quantification of Captan in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its isotopic purity is typically high, with ≥98 atom % D.[3][4]

General and Chemical Properties

The fundamental chemical identifiers and properties of **Captan-d6** are summarized in the table below.



Property	Value	Source
CAS Number	1330190-00-5	[1][3][5]
Molecular Formula	C ₉ H ₂ D ₆ Cl ₃ NO ₂ S	[1][2]
Molecular Weight	306.63 g/mol	[3][5][6]
Exact Mass	304.971802 Da	[7]
Appearance	White to Light Yellow Solid/Powder	[3][6]
Purity	>95% (HPLC), ≥98 atom % D	[4][5]
Isotopic Purity	≥99% deuterated forms (d1-d6)	[1]
Mass Shift	M+6	[3][4]

Physical Properties

The physical characteristics of **Captan-d6** are detailed in the following table. Data for unlabeled Captan is included for reference where specific data for the deuterated form is not available, as significant deviations are not expected for these properties.



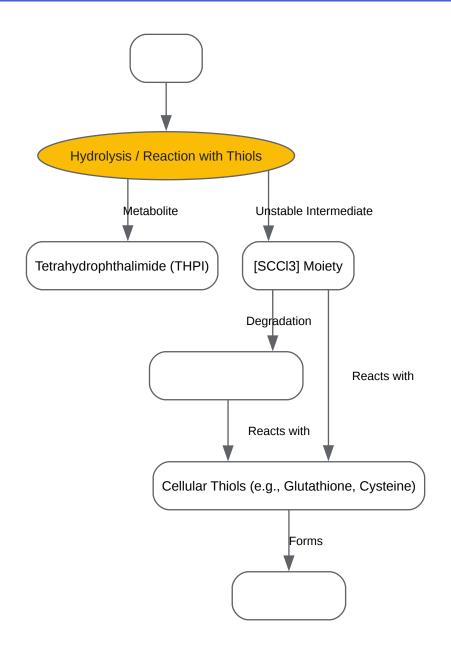
Property	Value	Source
Melting Point	178°C (for unlabeled Captan)	[8][9]
Boiling Point	314.2°C (rough estimate for unlabeled Captan)	[8]
Solubility	Chloroform: Slightly solubleEthyl Acetate: Slightly solubleMethanol: Slightly solubleAcetonitrile: Soluble (100 µg/ml)	[1][10]
Vapor Pressure	0.0±0.7 mmHg at 25°C	[7]
LogP	1.85	[7]
Stability	Stable for ≥ 4 years when stored at -20°C.[1] Sensitive to degradation at high pH and thermally labile.[11]	
Storage	Store at -20°C, dry and dark.	[1][2][5]

Biological Activity and Metabolic Fate

Captan is a non-systemic phthalimide fungicide.[9] In biological systems, it degrades into thiophospene, a highly reactive compound that interacts with thiol and non-thiol proteins.[1] Captan itself is considered an acetylcholinesterase inhibitor.[6] Due to its reactivity, Captan is not persistent in soil or water.[12]

The metabolic pathway of Captan involves the cleavage of the N-S bond, leading to the formation of tetrahydrophthalimide (THPI) and the unstable trichloromethylthio moiety, which can further react with cellular thiols like glutathione.





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Caption: Metabolic degradation pathway of Captan.

Experimental Protocols

Captan-d6 is primarily used as an internal standard (IS) in quantitative analytical methods to correct for analyte loss during sample preparation and instrumental analysis.[1] Below is a generalized protocol for the analysis of Captan in a complex matrix, such as cannabis, using QuEChERS extraction and GC-MS/MS.[13]



General Protocol for Captan Quantification using Captan-d6 IS

This protocol outlines a typical workflow for the analysis of Captan residues in an agricultural matrix.

- Sample Preparation (QuEChERS):
 - Homogenize a representative sample of the matrix (e.g., 10 g of fruit puree).
 - Add water and acetonitrile to the sample in a 50 mL centrifuge tube.
 - Fortify the sample with a known concentration of Captan-d6 internal standard solution (e.g., 40 ppb).[13]
 - Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
 - Shake vigorously for 1 minute and centrifuge.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant.
 - Transfer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
 - Vortex for 30 seconds and centrifuge.
- Instrumental Analysis (GC-MS/MS):
 - Transfer the final extract into an autosampler vial.
 - Inject a small volume (e.g., 1 μL) into the GC-MS/MS system.
 - Use a suitable GC column (e.g., a low-bleed capillary column) and a temperature program to separate the analytes.





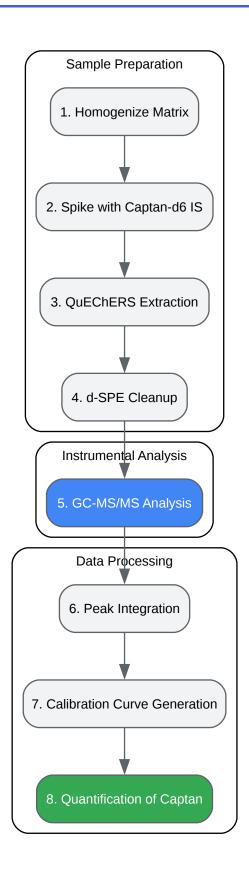


 The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify specific precursor-to-product ion transitions for both Captan and Captan-d6.

· Quantification:

- A calibration curve is generated by plotting the ratio of the peak area of Captan to the peak area of Captan-d6 against the concentration of the calibration standards.
- The concentration of Captan in the sample is determined from this calibration curve. The
 use of the isotopically labeled internal standard improves the accuracy and precision of
 the quantification.[11]





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Caption: Analytical workflow for Captan quantification.



Conclusion

Captan-d6 is an essential analytical tool for the accurate quantification of Captan residues. Its physical and chemical properties are well-characterized, ensuring its suitability as an internal standard. The provided methodologies and diagrams offer a foundational understanding for researchers and professionals in the field, facilitating the development and validation of robust analytical methods.

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